6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-18-14-6-4-12(5-7-14)9-17-10-13-3-2-8-16-15(13)11-17/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNXEOEFIKMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745131 | |
| Record name | 6-[(4-Methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-96-0 | |
| Record name | 6-[(4-Methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include halides, nucleophiles, and electrophiles, often used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can yield a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[3,4-b]pyridine Core
Table 1: Key Structural and Physicochemical Differences
Functional Group Impact on Bioactivity
- Methoxybenzyl vs. Benzyl : The 4-methoxy group in the target compound increases electron-donating capacity and lipophilicity compared to the unsubstituted benzyl analog (e.g., 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione). This modification may enhance blood-brain barrier penetration, making it relevant for CNS-targeting drugs .
- Halogenation : Chloro (e.g., 2-chloro derivative ) and fluoro (e.g., 3-fluoro hydrochloride ) substituents alter electronic properties. Fluorine’s electronegativity improves metabolic stability, while chlorine may enhance binding affinity to hydrophobic pockets in proteins.
- Dihydrochloride Salts : The dihydrochloride form of the unsubstituted core (CAS: 147740-02-1) exhibits high aqueous solubility, making it suitable for formulation in injectables or oral solutions .
Biological Activity
6-(4-Methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a compound belonging to the pyrrolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
- IUPAC Name : 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Molecular Formula : C15H13ClN2O2
- Molecular Weight : 288.73 g/mol
- CAS Number : 1440519-73-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-b]pyridine derivatives. For instance, compounds structurally similar to 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant |
| 1d | MDA-MB-231 | 25 | Moderate |
| 1b | MCF-7 | 50 | Mild |
The compound 1f demonstrated the highest activity against the triple-negative breast cancer cell line MDA-MB-231, reducing cell viability significantly at low concentrations (6.25 µM) .
The mechanism by which these compounds exert their anticancer effects appears to involve interaction with several membrane proteins implicated in cancer progression. Notable targets include:
- 5-HT6 Receptor
- mGluR2
- Ghrelin Receptor
- Histamine H3 Receptor
- Orexin OX2 Receptor
These interactions suggest that the compound may influence pathways related to cell proliferation and apoptosis .
Other Biological Activities
Beyond anticancer properties, pyrrolo[3,4-b]pyridine derivatives have been investigated for their potential in treating various conditions:
- Antidiabetic Activity : Some derivatives exhibit insulin-sensitizing effects.
- Antimicrobial Properties : Active against certain bacterial strains.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the effects of several pyrrolo[3,4-b]pyridine compounds on breast cancer cell lines using MTT assays. The findings indicated that specific structural modifications significantly enhanced anticancer activity .
- Target Identification : A comprehensive analysis identified several protein targets that could be involved in the therapeutic effects of these compounds. This opens avenues for further research into selective inhibitors based on this scaffold .
Q & A
Q. What are the common synthetic routes for 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?
The synthesis typically employs multicomponent reactions (MCRs) such as the Ugi-Zhu reaction, which combines amines, aldehydes, isocyanides, and carboxylic acid derivatives. For example, a one-pot Ugi-3CR protocol using (4-methoxybenzyl)amine, substituted aldehydes (e.g., 4-acetylbenzaldehyde), morpholine-derived isocyanides, and maleic anhydride in benzene yields the target compound. Reaction optimization includes using Sc(OTf)₃ as a catalyst at 80°C for 24 hours, achieving yields of ~70% . Cyclization methods for related pyrrolo[3,4-b]pyridines involve halogenated solvents (e.g., DCM) and reducing agents like Al(BH₄)₃-diglyme for stereochemical control .
Q. How is the structure of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine characterized?
Structural elucidation relies on:
- Single-crystal X-ray diffraction (XRD): Resolves the fused bicyclic system and substituent positions (e.g., methoxybenzyl at C6) .
- Spectroscopy:
- ¹H/¹³C NMR: Distinct signals for diastereotopic protons (δ 3.2–4.1 ppm) and carbonyl groups (δ 165–170 ppm).
- IR: Stretching vibrations for C=O (1680–1720 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
- Chromatography: TLC (Rf 0.34–0.51 in EtOAc/hexane) monitors reaction progress .
Q. What are the key biological targets or applications of this compound in medicinal chemistry?
The compound serves as a scaffold for neurological disorder drug candidates (e.g., dopamine receptor modulators) and anticancer agents targeting kinase inhibition. Its pyrrolopyridine core mimics purine bases, enabling interactions with ATP-binding pockets in enzymes like PI3K and CDK2 . Structure-activity relationship (SAR) studies focus on modifying the methoxybenzyl group to enhance solubility and binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereoselectivity and yield?
- Solvent selection: Polar aprotic solvents (e.g., DMF) favor cyclization, while toluene/water biphasic systems aid in chiral resolution via tartaric acid salts .
- Catalyst tuning: Sc(OTf)₃ enhances MCR efficiency by stabilizing transition states, reducing side reactions .
- Temperature control: Maintaining 25–30°C during reduction steps prevents racemization of chiral intermediates .
- In situ purification: Avoiding isolation of intermediates (e.g., chlorine-amine derivatives) minimizes yield loss .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Assay variability: Standardize protocols (e.g., IC₅₀ measurements using ATPase-coupled assays for kinase inhibitors).
- Impurity profiles: Use HPLC-MS (>98% purity) to exclude confounding effects from byproducts .
- Structural analogs: Compare activity with derivatives lacking the methoxy group to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting receptor binding modes?
- Molecular docking (AutoDock Vina): Dock the compound into crystal structures of target proteins (e.g., PDB: 3QNK for PI3Kγ) using AMBER force fields.
- MD simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess binding stability .
- QSAR models: Train on pyrrolopyridine derivatives to correlate substituent electronegativity with inhibitory potency .
Q. How is stereochemical integrity maintained during large-scale synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
